molecular formula C19H16ClN3O2 B12575876 N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide CAS No. 642084-85-3

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide

Cat. No.: B12575876
CAS No.: 642084-85-3
M. Wt: 353.8 g/mol
InChI Key: PXFHMEFJGPRARS-UHFFFAOYSA-N
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Description

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzamide core, a chlorophenyl group, and an aminopyridinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-Aminopyridin-3-ol: This intermediate can be synthesized by reacting 2-aminopyridine with an oxidizing agent.

    Formation of 3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl}amine: This step involves the reaction of 2-aminopyridin-3-ol with 4-chlorobenzyl chloride under basic conditions to form the desired amine.

    Coupling with Benzoyl Chloride: The final step involves the reaction of the amine with benzoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The aminopyridinyl moiety can be oxidized under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide involves its interaction with specific molecular targets. The aminopyridinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds share a similar benzamide core but differ in the substituents attached to the pyridinyl ring.

    1-Boc-4-anilinopiperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.

Uniqueness

N-(3-{[(2-Aminopyridin-3-yl)oxy]methyl}-4-chlorophenyl)benzamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

642084-85-3

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

N-[3-[(2-aminopyridin-3-yl)oxymethyl]-4-chlorophenyl]benzamide

InChI

InChI=1S/C19H16ClN3O2/c20-16-9-8-15(23-19(24)13-5-2-1-3-6-13)11-14(16)12-25-17-7-4-10-22-18(17)21/h1-11H,12H2,(H2,21,22)(H,23,24)

InChI Key

PXFHMEFJGPRARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)COC3=C(N=CC=C3)N

Origin of Product

United States

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